molecular formula C10H8F2N2O2 B13499154 Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Cat. No.: B13499154
M. Wt: 226.18 g/mol
InChI Key: PESLMSDIZYBONX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound with a unique structure that includes a pyridine ring substituted with a cyano group and a difluoroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetic acid.

    Reduction: 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate.

Scientific Research Applications

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is primarily related to its ability to participate in various chemical reactions. The cyano and difluoroacetate groups provide sites for nucleophilic and electrophilic interactions, respectively. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

    Ethyl 2-(6-cyanopyridin-2-yl)acetate: Similar structure but lacks the difluoro groups, leading to different reactivity and applications.

    Methyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both cyano and difluoroacetate groups, which provide a combination of reactivity and stability not found in many other compounds. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-13)14-8/h3-5H,2H2,1H3

InChI Key

PESLMSDIZYBONX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=N1)C#N)(F)F

Origin of Product

United States

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